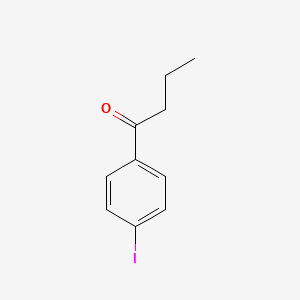
1-(4-Iodophenyl)butan-1-one
Overview
Description
“1-(4-Iodophenyl)butan-1-one” is a chemical compound with the molecular formula C10H11IO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)butan-1-one” consists of an iodophenyl group attached to a butanone . The exact 3D conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“1-(4-Iodophenyl)butan-1-one” has a molecular weight of 274.096 . Other physical and chemical properties such as density, melting point, boiling point, flash point, solubility in water, vapor pressure, and refractive index can be found in specialized chemical databases .Scientific Research Applications
Iodoarene-Directed Photoredox β-C (sp3)–H Arylation of 1- (o-Iodoaryl)Alkan-1-Ones with Cyanoarenes
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Photoredox Catalysis .
Summary of the Application
The compound “1-(4-Iodophenyl)butan-1-one” is used in a method for the iodoarene-directed photoredox β-C (sp3)–H arylation of 1- (o-iodoaryl)alkan-1-ones with cyanoarenes via halogen atom transfer (XAT) and hydrogen atom transfer (HAT) . This method is applicable to a broad scope of unactivated remote C (sp3)–H bonds like β-C (sp3)–H bonds of o-iodoaryl-substituted alkanones and α-C (sp3)–H bonds of o-iodoarylamides .
Methods of Application or Experimental Procedures
The method involves diethylaminoethyl radical-mediated generation of an aryl radical intermediate via XAT, then directed 1,5-HAT to form the remote alkyl radical intermediate and radical–radical coupling with cyanoarenes . The experimental findings are supported by computational studies (DFT calculations), revealing that this method operates via a radical-relay stepwise mechanism involving multiple SET, XAT, 1,5-HAT and radical–radical coupling processes .
Results or Outcomes Obtained
This method offers vital potential for chemical synthesis and new drug development by increasing molecular complexity . It has been recognized as one of the most powerful methodologies for the site selective incorporation of an aryl functionality into the alkyl chain to construct a wealth of biologically relevant aryl motif-containing molecules and synthetic intermediates .
Safety And Hazards
properties
IUPAC Name |
1-(4-iodophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPKSAXOQCEPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



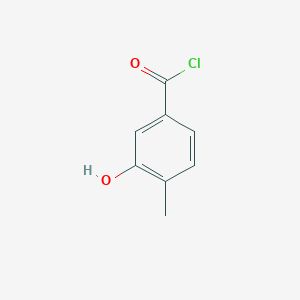
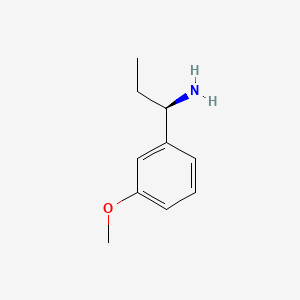
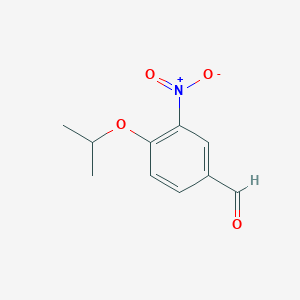
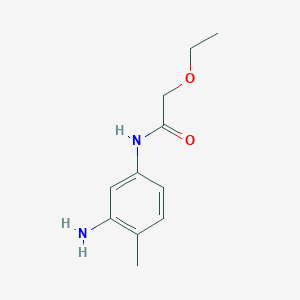
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
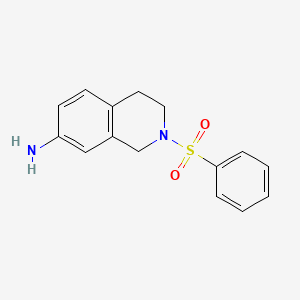
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
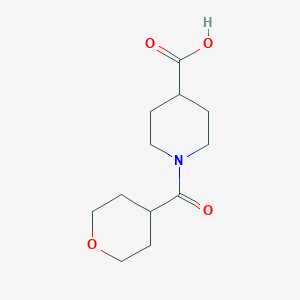
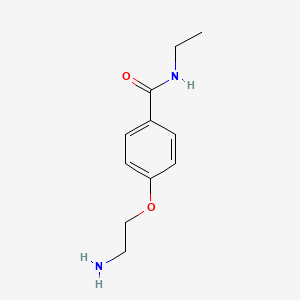

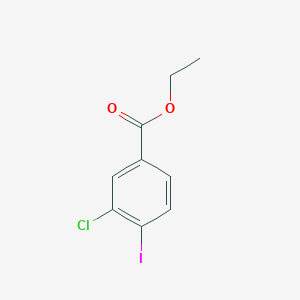
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)